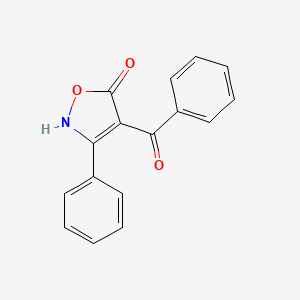

4-Benzoyl-3-phenylisoxazol-5(2H)-one

Description

Significance of Isoxazolone Frameworks in Contemporary Organic Synthesis and Heterocyclic Chemistry

The isoxazolone scaffold, specifically the isoxazol-5(4H)-one and isoxazol-5(2H)-one tautomers, represents a vital structural motif in modern organic chemistry. researchgate.netacs.org These frameworks are not only valuable targets in themselves due to their inherent reactivity but also serve as versatile building blocks for the synthesis of more complex molecular architectures. researchgate.net Their utility as synthetic intermediates allows for the creation of a wide range of other heterocyclic compounds, making them a cornerstone in synthetic strategy. researchgate.netnih.gov

The significance of the isoxazolone core is underscored by the diverse array of biological activities exhibited by its derivatives. Compounds incorporating this moiety have demonstrated a broad pharmacological spectrum, including applications as antitumor, antibacterial, antifungal, anti-inflammatory, and antiviral agents. researchgate.netnih.govmdpi.comnih.govrsc.org Beyond the realm of medicinal chemistry, isoxazolone derivatives are also investigated for their applications in materials science, where they have shown potential as organic nonlinear optical (NLO) materials and components in photonic devices. researchgate.net The adaptability of the isoxazolone ring system continues to provide fertile ground for the development of novel compounds with tailored properties. researchgate.net

Historical Context of Isoxazole (B147169) and Isoxazolone Derivatives Relevant to 4-Benzoyl-3-phenylisoxazol-5(2H)-one

The history of isoxazole chemistry dates back to the late 19th century. Isoxazole is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions. nih.govwikipedia.org One of the foundational methods for synthesizing the isoxazole ring, established in early research, involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). youtube.com This classical approach laid the groundwork for accessing a wide variety of substituted isoxazoles and their corresponding isoxazolone derivatives.

Early investigations by Claisen and others focused on the reaction of β-keto esters with hydroxylamine, which typically yielded isoxazolin-5-ones. youtube.com Subsequent work in the mid-20th century further refined the understanding of the reaction's regioselectivity, demonstrating that factors such as substrate substitution and reaction pH could influence the isomeric outcome. youtube.com The recognition of the isoxazole ring as a "privileged scaffold" in medicinal chemistry spurred further synthetic exploration. taylorandfrancis.com This led to the incorporation of the isoxazole moiety into numerous compounds, including early antibiotics like oxacillin (B1211168) and sulfisoxazole, highlighting the long-standing importance of this heterocyclic system in the development of bioactive molecules. mdpi.comnih.govwikipedia.org

Current Research Landscape and Academic Objectives Pertaining to this compound

The current research focus on this compound, also referred to in literature as HPBI, is primarily centered on its application in coordination and separation chemistry, particularly for the extraction of lanthanoid ions (4f-ions). nih.gov A significant study investigated its efficacy as an extractant in both conventional molecular solvents and ionic liquids. nih.gov

The primary academic objective of this research is to develop more efficient and selective systems for the separation of rare-earth elements. These elements are critical in various high-tech applications, and their separation is a challenging yet vital process. The study demonstrated that the extraction performance of this compound for lanthanoid ions was significantly enhanced when a hydrophobic ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C1C4im][Tf2N]), was used as the organic phase compared to chloroform (B151607). nih.gov

Key findings from this research revealed a difference in the stoichiometry of the extracted metal complexes depending on the solvent system. In the ionic liquid system, the extracted species were identified as anionic tetrakis complexes with the formula Ln(PBI)₄⁻. In contrast, when chloroform was used as the diluent, the more conventional neutral tris-chelate complexes, Ln(PBI)₃, were formed. nih.gov This highlights the profound influence of the solvent medium on the coordination chemistry and extraction mechanism.

Research Findings on Lanthanoid Extraction using this compound (HPBI)

| Parameter | Finding | Reference |

| Compound | 4-Benzoyl-3-phenyl-5-isoxazolone (HPBI) | nih.gov |

| Application | Solvent extraction of lanthanoid ions (La³⁺, Eu³⁺, Lu³⁺) | nih.gov |

| Ionic Liquid Phase | 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C1C4im][Tf2N]) | nih.gov |

| Molecular Solvent Phase | Chloroform | nih.gov |

| Extracted Species in Ionic Liquid | Anionic tetrakis entities: Ln(PBI)₄⁻ | nih.gov |

| Extracted Species in Chloroform | Neutral chelate complexes: Ln(PBI)₃ | nih.gov |

| Performance | Extraction performance was greatly enhanced in the ionic liquid system compared to the chloroform system. | nih.gov |

This research positions this compound as a promising ligand for the development of advanced separation processes for f-block elements, contributing to the broader goals of resource sustainability and green chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

4-benzoyl-3-phenyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C16H11NO3/c18-15(12-9-5-2-6-10-12)13-14(17-20-16(13)19)11-7-3-1-4-8-11/h1-10,17H |

InChI Key |

LEZIJKQVDLLCKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyl 3 Phenylisoxazol 5 2h One

Conventional and Optimized Synthetic Routes to 4-Benzoyl-3-phenylisoxazol-5(2H)-one

Conventional methods for synthesizing substituted isoxazol-5-ones often rely on multicomponent reactions that efficiently construct the heterocyclic core in a single step.

The fundamental approach to constructing the isoxazolone core involves the cyclocondensation of a β-ketoester with hydroxylamine (B1172632). nih.gov In the synthesis of derivatives of 3-phenylisoxazol-5(2H)-one, the starting β-ketoester is ethyl benzoylacetate. The reaction proceeds via an initial attack of hydroxylamine on the keto group of ethyl benzoylacetate to form an oxime intermediate. Subsequent intramolecular cyclization, involving the ester group, leads to the formation of the 3-phenylisoxazol-5(2H)-one ring after dehydration. researchgate.net

This cyclocondensation can be influenced by reaction conditions, such as pH and the choice of catalyst, which can affect the regioselectivity of the final product, particularly when using unsymmetrical dicarbonyl compounds. researchgate.net

The 3-phenyl moiety of the target compound is directly sourced from the starting material, ethyl benzoylacetate. The incorporation of the 4-benzoyl group is typically achieved through a subsequent reaction. A common and efficient method is a one-pot, three-component reaction involving hydroxylamine hydrochloride, ethyl benzoylacetate, and an aromatic aldehyde. researchgate.net While this reaction directly yields 4-arylidene-3-phenylisoxazol-5-ones, the synthesis of the specific 4-benzoyl derivative would likely involve the reaction of the pre-formed 3-phenylisoxazol-5(2H)-one with a benzoylating agent, such as benzoyl chloride, in the presence of a suitable base.

Alternatively, a plausible mechanism for a one-pot synthesis involves the initial formation of 3-phenylisoxazol-5(2H)-one, which contains an active methylene (B1212753) group at the C4 position. This intermediate can then undergo a Knoevenagel-type condensation. For the synthesis of the analogous 4-arylidene derivatives, this condensation occurs with an aromatic aldehyde. researchgate.net To obtain the 4-benzoyl derivative, a similar reaction with a suitable benzoyl synthon would be required.

A notable conventional method developed by Mirzazadeh and co-workers involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in refluxing ethanol, which provides excellent yields for 4-arylidene-3-phenylisoxazol-5-ones. researchgate.net

Novel and Sustainable Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods.

A variety of catalysts have been employed to improve the synthesis of isoxazolones. These range from simple bases to more complex catalytic systems designed to operate under mild and green conditions.

| Catalyst Type | Example(s) | Reaction Conditions | Key Advantages |

| Organic Base | DABCO researchgate.net | Refluxing Ethanol | High yields, operational simplicity. |

| Agro-Waste Based | Water Extract of Orange Fruit Peel Ash (WEOFPA) nih.gov | Solvent-free, 60 °C | Inexpensive, abundant, green protocol. |

| Synergistic System | CaCl₂/K₂CO₃ mdpi.com | Ultrasound irradiation | Enhanced efficiency for multi-component reactions. |

| Ionic Liquid | Butylmethylimidazolium salts ([BMIM]X) nih.gov | Heating | Excellent yields, recyclable solvent/catalyst. |

These catalytic approaches not only enhance reaction rates and yields but also align with the principles of green chemistry by enabling milder reaction conditions and reducing waste.

The application of green chemistry principles to the synthesis of isoxazolones aims to reduce the environmental impact of chemical processes. Key strategies include the use of alternative energy sources and environmentally benign solvents.

| Green Approach | Description | Example | Key Advantages |

| Sunlight Irradiation | Utilizes natural sunlight as a clean and inexpensive energy source for the reaction. | Three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water. semnan.ac.ir | No environmental pollution, mild conditions, easy separation, no organic solvents or catalysts. |

| Aqueous Media | Employs water as a safe, non-toxic, and environmentally friendly solvent. | Synthesis of N-sulfonamide isoxazole (B147169) derivatives under ultrasound. mdpi.com | Avoids volatile organic solvents, conforms to green chemistry principles. |

| Ultrasound Irradiation | Sonochemistry enhances reaction efficiency, reduces energy consumption, and improves yields. | One-pot, five-component synthesis of 3,5-disubstituted isoxazoles. mdpi.com | Shorter reaction times, higher atom economy, operational simplicity. |

| Solvent-Free Conditions | Reactions are conducted without a solvent, reducing waste and simplifying purification. | Synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using an agro-waste catalyst. nih.gov | High atom economy, reduced environmental impact. |

These methods demonstrate a significant shift towards more sustainable synthetic practices in the production of heterocyclic compounds.

Modern enabling technologies like microwave synthesis and continuous flow processing offer substantial improvements over traditional batch methods.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, allowing for rapid heating, which often leads to dramatically reduced reaction times, higher yields, and increased product purity. nih.gov The synthesis of various heterocyclic compounds, including oxazines and oxadiazoles, has been significantly improved using this technique. nih.govarkat-usa.org For isoxazole derivatives, microwave heating can facilitate the cyclodehydration-condensation of hippuric acid and carbonyls, offering a catalyst-free approach with good yields in minutes. biointerfaceresearch.com

Continuous Flow Chemistry

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. rsc.orgvapourtec.com The synthesis of isoxazoles and their precursors has been successfully adapted to flow processes. For instance, the synthesis of trisubstituted isoxazoles has been developed as a multi-step flow process, telescoping oximation, chlorination, and cycloaddition steps to improve efficiency. researchgate.net Similarly, a continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been reported, highlighting the potential for greener and scalable production. mdpi.com This technology is particularly valuable for reactions that are exothermic or involve unstable intermediates, which are common in heterocyclic synthesis. rsc.org

Comparative Data of Synthetic Techniques

| Technique | Typical Reaction Time | Yield | Key Advantages |

| Conventional Heating | Hours | Moderate to High | Well-established, simple equipment. |

| Microwave-Assisted | Minutes nih.govbiointerfaceresearch.com | High to Excellent biointerfaceresearch.com | Rapid reaction rates, improved yields, higher purity. |

| Continuous Flow | Seconds to Minutes rsc.orgmdpi.com | Good to Excellent | High scalability, improved safety and control, high reproducibility. |

Enantioselective and Diastereoselective Synthesis of Chiral Analogues of this compound

The asymmetric synthesis of chiral analogues of this compound, where a stereocenter is introduced at the 4-position, is a specialized area of research. While direct enantioselective benzoylation of a prochiral 3-phenylisoxazol-5(2H)-one remains a synthetic hurdle, researchers have explored various strategies to introduce other substituents at the C4 position with high stereocontrol. These approaches often serve as a blueprint for the potential asymmetric synthesis of the target benzoylated compounds.

One of the prominent strategies involves the use of chiral catalysts to control the formation of the stereocenter. Both metal-based catalysts and organocatalysts have shown promise in the asymmetric synthesis of isoxazol-5-one derivatives. For instance, synergistic catalysis employing a chiral secondary amine and a palladium(0) complex has been successfully utilized in the enantioselective synthesis of spirocyclic isoxazolones. nih.govacs.org This methodology, which proceeds via a Conia-ene type reaction, has demonstrated the capability to achieve high levels of both diastereoselectivity and enantioselectivity. nih.govacs.org

A review of the field highlights a range of enantioselective strategies to access chiral isoxazol-5-ones and the related isoxazolidin-5-ones, underscoring the active pursuit of stereochemical control in this class of heterocycles. researchgate.net These methods lay the groundwork for future investigations into the asymmetric synthesis of more complex analogues, including those bearing a benzoyl group at the C4 position.

Furthermore, the synthesis of 4-arylidene-3-phenylisoxazol-5-ones provides a potential entry point for asymmetric transformations. researchgate.net Asymmetric hydrogenation or other chiral addition reactions to the exocyclic double bond could, in principle, generate the desired chiral center at the C4 position.

Another relevant approach is the use of chiral auxiliaries. The principle of using a chiral auxiliary to direct the stereochemical outcome of a reaction is well-established in asymmetric synthesis. For example, the highly enantioselective synthesis of chiral β-lactams has been achieved through the cyclocondensation of a chiral ester enolate with an imine, yielding products with excellent enantiomeric excess. lookchem.com A similar strategy could potentially be adapted for the synthesis of chiral 4-substituted isoxazol-5(2H)-ones.

Moreover, the development of asymmetric reactions such as the Mannich reaction for the synthesis of other chiral heterocyclic systems, like 1,3,4-thiadiazole (B1197879) derivatives, with high enantioselectivity showcases the power of modern catalytic methods. researchgate.net The application of such catalytic systems to the functionalization of isoxazol-5(2H)-ones could open new avenues for the synthesis of their chiral analogues.

Reactivity and Mechanistic Investigations of 4 Benzoyl 3 Phenylisoxazol 5 2h One

Ring-Opening and Rearrangement Reactions of the Isoxazolone System in 4-Benzoyl-3-phenylisoxazol-5(2H)-one

The isoxazol-5-one ring is susceptible to cleavage under various conditions, leading to a range of acyclic products. These reactions are fundamental to both the degradation and the synthetic utility of this heterocyclic system.

The isoxazolone ring can be opened by the action of various nucleophiles. The attack typically occurs at the electrophilic carbonyl carbon (C5), leading to the cleavage of the N-O bond, which is the weakest bond in the ring. The presence of the electron-withdrawing benzoyl group at C4 enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack compared to unsubstituted isoxazolones.

Common nucleophilic reagents that can induce ring-opening include:

Hydroxides and Alkoxides: Attack by hydroxide or alkoxide ions on the C5-carbonyl group leads to the formation of a β-keto ester or its corresponding carboxylate after hydrolysis and rearrangement.

Amines: Primary and secondary amines can react similarly, yielding β-keto amides. This reaction is often a key step in the transformation of isoxazolones into other heterocyclic systems or functionalized open-chain compounds.

Hydrazines: Reaction with hydrazine can lead to the formation of pyrazole derivatives through a ring-opening and subsequent recyclization mechanism.

The general mechanism involves the initial addition of the nucleophile to the C5-carbonyl, followed by the cleavage of the O-N bond. The resulting intermediate then undergoes protonation and tautomerization to yield the final stable acyclic product.

| Nucleophile (Nu:) | Intermediate Species | Final Product Type |

| Hydroxide (OH⁻) | Acylic keto-carboxylate | 3-oxo-2,3-diphenylpropanoate derivative |

| Amine (RNH₂) | Acylic keto-enamine | N-substituted 3-oxo-2,3-diphenylpropanamide |

| Hydrazine (NH₂NH₂) | Hydrazone intermediate | Pyrazolone or Pyrazole derivative |

This table presents hypothetical products based on established reactivity patterns of related isoxazolones.

Isoxazole (B147169) and isoxazolone derivatives are known to undergo significant rearrangements upon exposure to heat or ultraviolet radiation. acs.org These transformations often proceed through high-energy intermediates and can lead to the formation of diverse new structures.

Photochemical Rearrangements: The photolysis of isoxazoles typically initiates with the homolytic cleavage of the weak N-O bond. nih.govacs.org This process requires UV light, often in the range of 200–330 nm, and leads to the formation of an acyl azirine intermediate. acs.org This highly strained intermediate can then rearrange to various products. For this compound, the azirine could subsequently rearrange to an oxazole or undergo ring-opening to form a ketenimine species. nih.gov The specific pathway and final products would be influenced by the substituents and the reaction conditions, such as the solvent used.

Thermal Rearrangements: Thermally induced reactions can also promote the cleavage of the N-O bond, leading to rearrangements. In some cases, 4-carbonyl-substituted isoxazoles have been shown to isomerize into different heterocyclic systems upon heating. acs.org Another possible thermal pathway is decarboxylation, which can occur at high temperatures, although this is less common for isoxazol-5-ones compared to isoxazole-5-carboxylic acids. The resulting intermediates, such as nitrile ylides, can be trapped by suitable reagents.

Electrophilic and Nucleophilic Substitution Reactions of this compound

Direct substitution on the isoxazolone ring of this compound is challenging due to the electronic nature of the ring and its substituents.

Nucleophilic Substitution: Nucleophilic substitution directly on the isoxazolone ring is also unlikely. Such reactions typically require a good leaving group and/or strong activation by electron-withdrawing groups. pearson.com While the heterocycle is electron-poor, it lacks a suitable leaving group at any of the ring carbons for a standard nucleophilic aromatic substitution (SNAr) mechanism to operate. Reactions with nucleophiles overwhelmingly favor the ring-opening pathways described in section 3.1.1.

Tautomerism and Isomerization Dynamics of this compound

Tautomerism is a critical feature of 4-substituted isoxazol-5(2H)-ones, profoundly influencing their chemical and physical properties. researchgate.netresearchgate.net The equilibrium between different tautomeric forms can be sensitive to environmental factors.

This compound can exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is between the keto and enol forms.

CH-Keto form (this compound): This is the form implied by the compound's name, where the C4 position bears a hydrogen atom and the C5 position is a carbonyl group.

OH-Enol form (4-Benzoyl-5-hydroxy-3-phenylisoxazole): This tautomer is formed by the migration of the C4 proton to the C5 carbonyl oxygen, creating a hydroxyl group at C5 and a C4-C5 double bond.

NH-Keto form (4-Benzoyl-3-phenylisoxazol-5(4H)-one): If the proton is on the nitrogen atom, this form can exist.

Enol form of the Benzoyl Group: A third potential enol form involves the carbonyl of the C4-benzoyl group, creating a C=C(OH)Ph structure conjugated with the isoxazole ring.

Spectroscopic studies on related heterocyclic systems, such as pyrazolones, have confirmed the existence of such keto-enol equilibria. researchgate.net The relative stability of these tautomers is dictated by factors like intramolecular hydrogen bonding, aromaticity, and steric interactions. researchgate.net The enol forms can be stabilized by the formation of an intramolecular hydrogen bond between the C5-hydroxyl and the carbonyl oxygen of the benzoyl group.

The position of the tautomeric equilibrium is not static and can be significantly influenced by several external factors. nih.gov

Solvent Polarity: The polarity of the solvent plays a crucial role. nih.gov Polar protic solvents, such as water or methanol, can stabilize the more polar keto form by acting as hydrogen bond donors and acceptors. In contrast, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization process determine the direction of the shift.

pH: The acidity or basicity of the medium can affect the protonation state of the molecule, thereby favoring one tautomer over another. In basic conditions, deprotonation at C4 can occur, forming an enolate anion which is a common intermediate in the interconversion of tautomers.

Studies on similar azole systems have shown that prototropic exchange in solution can be rapid on the NMR timescale, resulting in time-averaged signals. mdpi.com Therefore, studying these systems in the solid state or by using advanced spectroscopic techniques is often necessary to characterize the individual tautomers. mdpi.com

| Factor | Influence on Equilibrium (Keto ⇌ Enol) | Rationale |

| Increasing Solvent Polarity | Shifts towards Keto form | Polar solvents stabilize the more polar keto tautomer through intermolecular interactions (e.g., hydrogen bonding). nih.gov |

| Intramolecular H-Bonding | Shifts towards Enol form | The enol form can be stabilized by an internal hydrogen bond between the hydroxyl group and the benzoyl carbonyl oxygen. |

| pH (Basic conditions) | Facilitates interconversion | Base catalysis proceeds via a common enolate anion, speeding up the attainment of equilibrium. |

Metal-Mediated and Catalytic Transformations of this compound

The isoxazol-5-one core is amenable to a variety of metal-catalyzed reactions, which often proceed via cleavage of the weak N-O bond to generate reactive intermediates. While specific studies on this compound are limited, the general reactivity of isoxazol-5-ones with transition metals, particularly palladium, has been documented.

One of the key transformations of isoxazol-5-ones involves palladium catalysis, which can initiate a cascade of reactions. For instance, the oxidative addition of a palladium(0) catalyst into the N-O bond of an isoxazol-5-one derivative can lead to the formation of a palladium-nitrenoid intermediate. This highly reactive species can then undergo various subsequent reactions, including intramolecular cyclizations and annulations.

In the context of 4-substituted isoxazol-5-ones, palladium(II) catalysts have been shown to promote regioselective conjugate additions, functionalizing the C4 position. Following this, a palladium(0) catalyst can induce a reaction sequence involving N-O bond cleavage and decarboxylation to form a Pd-nitrenoid. This intermediate can then react with a proximal carbonyl group in an aza-Tebbe-type olefination to yield dihydropyridines. While this has been demonstrated for other C4-substituted isoxazolones, it suggests a potential pathway for the transformation of this compound into complex nitrogen-containing heterocycles. chim.it

The following table summarizes potential metal-catalyzed transformations based on the known reactivity of the isoxazol-5-one ring system.

| Catalyst System | Proposed Intermediate | Potential Product Type |

| Pd(0) / Pd(II) | Palladium-nitrenoid | Pyridines, Piperidines, Isoquinolines |

| Rh(II) | Rhodium-nitrenoid | 2H-Azirines, Azadienes |

| Cu(I) | Copper-acetylide (in presence of alkynes) | Functionalized heterocycles |

It is important to note that the presence of the benzoyl group at the C4 position of this compound would likely influence the course of these reactions. The carbonyl group could act as a coordinating site for the metal catalyst or participate in subsequent intramolecular reactions, leading to unique product scaffolds. Further research is required to fully elucidate the specific metal-mediated transformations of this particular compound.

Radical Chemistry and Oxidation/Reduction Profiles of this compound

The reactivity of isoxazol-5-ones in radical reactions and their behavior under oxidative and reductive conditions are also areas of significant interest, largely due to the inherent weakness of the N-O bond.

Radical Chemistry:

The homolytic cleavage of the N-O bond in isoxazol-5-ones can generate radical intermediates. For example, nitrosative treatment of isoxazol-5-ones with NO+ can lead to an N-nitrosated intermediate. This intermediate can undergo a reversible homolytic cleavage of the N-N bond to produce an isoxazol-5-one radical and nitric oxide. chim.it Such radical species can then participate in various downstream reactions. While this has been proposed for the parent isoxazol-5-one, the influence of the C3-phenyl and C4-benzoyl substituents on the stability and reactivity of the resulting radical from this compound would be significant.

Oxidation:

The oxidation of the isoxazol-5-one ring can lead to various products depending on the oxidant and reaction conditions. For instance, the oxidation of isoxazol-5-ones at the C4 position has been achieved using malonyl peroxides. chim.it In the case of this compound, the C4 position is already substituted. However, the isoxazole ring itself can undergo oxidative transformations. For example, certain 2H-oxazoles, which are structurally related, can undergo ring oxidation to the corresponding 2-oxazolone catalyzed by aldehyde oxidase. nih.gov This suggests that enzymatic or chemical oxidation of the isoxazolone ring in this compound could be a feasible transformation.

Reduction:

Reductive cleavage of the N-O bond in isoxazoles is a well-established transformation that can lead to the formation of various acyclic and cyclic products. For example, the reductive ring opening of a 1,2-benzisoxazole, a related heterocyclic system, has been identified as a major metabolic pathway. nih.gov This process often yields β-enaminoketones or related structures. In the case of this compound, reduction would likely cleave the N-O bond, and subsequent rearrangement or reaction could lead to a variety of products. The presence of the benzoyl group's carbonyl function introduces another potential site for reduction.

The table below outlines the potential outcomes of radical, oxidative, and reductive processes on the isoxazol-5-one ring.

| Reaction Type | Reagent/Condition | Potential Intermediate/Product |

| Radical Reaction | Nitrosating agents (e.g., NO+) | Isoxazol-5-one radical |

| Oxidation | Malonyl peroxides (on unsubstituted C4) | C4-oxidized isoxazol-5-ones |

| Oxidation | Aldehyde oxidase (on related oxazoles) | Ring-oxidized products (e.g., oxazolones) |

| Reduction | Reducing agents (e.g., H₂, metal hydrides) | Ring-opened products (e.g., β-enaminoketones) |

Further experimental studies are necessary to determine the specific radical chemistry and the precise oxidation and reduction products of this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Benzoyl 3 Phenylisoxazol 5 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Benzoyl-3-phenylisoxazol-5(2H)-one. Isoxazol-5(2H)-ones can exist in several tautomeric forms (CH, OH, and NH forms), and NMR studies are crucial for identifying the predominant species in solution. Theoretical studies using Density Functional Theory (DFT) have suggested that for related phenylisoxazolones, the C-H tautomer is the most energetically favored. nih.gov The specific chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) generates a unique resonance signal, allowing for a complete structural assignment.

For this compound, the ¹H NMR spectrum would be expected to show distinct multiplets for the aromatic protons of the phenyl and benzoyl groups. The ¹³C NMR spectrum would similarly display characteristic signals for the carbonyl carbons of the benzoyl and isoxazolone ring, in addition to the resonances for the aromatic and heterocyclic ring carbons. mdpi.compreprints.orgmdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoxazolone C=O | - | ~170 |

| Benzoyl C=O | - | ~191 |

| Isoxazolone C=N | - | ~161 |

| Aromatic C-H (Phenyl/Benzoyl) | 7.2 - 8.0 | 125 - 139 |

| Isoxazolone C4 | - | ~107 |

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation technique would reveal scalar coupling between adjacent protons within the phenyl and benzoyl rings, confirming their substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons in the aromatic rings.

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying time-dependent molecular processes such as conformational changes or restricted bond rotation. In this compound, hindered rotation around the C4-C(O) bond of the benzoyl group or the C3-Phenyl bond could lead to the observation of broadened NMR signals or distinct resonances for chemically equivalent nuclei at low temperatures. By acquiring spectra at variable temperatures, it is possible to determine the energy barriers associated with these rotational processes. While specific DNMR studies on this exact compound are not widely reported, the technique is broadly applicable to complex pharmaceutical molecules to understand their conformational dynamics in solution. nih.gov

Mass Spectrometry for Unraveling Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. acs.org This process provides definitive structural information. For this compound, the molecular ion [M+H]⁺ would be selected and fragmented.

Plausible fragmentation pathways would likely include:

Loss of the Benzoyl Group: A primary fragmentation would be the cleavage of the benzoyl cation (C₆H₅CO⁺, m/z 105), a stable acylium ion.

Ring Opening: The isoxazolone ring can undergo cleavage, potentially losing carbon monoxide (CO) or other small neutral molecules. nih.gov

Sequential Fragmentation: Further fragmentation of primary product ions can provide additional structural detail, confirming the connectivity of the different moieties. youtube.comresearchgate.net

| m/z | Proposed Fragment Formula | Description |

|---|---|---|

| 279.09 | [C₁₆H₁₁NO₃]⁺ | Molecular Ion [M]⁺ |

| 105.03 | [C₇H₅O]⁺ | Benzoyl cation |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecular ion and its fragments. nih.gov This capability is essential for confirming the molecular formula of this compound (C₁₆H₁₁NO₃) and distinguishing it from other potential isomers. HRMS is also invaluable in identifying the exact composition of each fragment ion observed in MS/MS experiments, lending strong support to proposed fragmentation pathways. mdpi.commdpi.com The technique is widely used in the analysis of novel isoxazole (B147169) derivatives for structural confirmation. vedomostincesmp.ru

X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions

Key structural features that would be elucidated include:

Dihedral Angles: The analysis would determine the relative orientations of the three key planar groups: the isoxazolone ring, the C3-phenyl ring, and the C4-benzoyl group. In the thiadiazole analogue, the plane of the phenyl substituent on the benzoyl group is significantly twisted out of the heterocyclic plane, with a dihedral angle of nearly 50°. mdpi.com

Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govias.ac.inresearcher.life In similar heterocyclic structures, weak intermolecular C-H···O and C-H···N hydrogen bonds are commonly observed, linking molecules into larger supramolecular assemblies. nih.govnih.gov Analysis of these interactions is crucial for understanding the physical properties of the solid material.

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Isoxazolone Ring Conformation | Essentially planar / shallow envelope |

| Dihedral Angle (Isoxazolone - Phenyl Ring) | 10-20° |

| Dihedral Angle (Isoxazolone - Benzoyl Phenyl Ring) | 40-60° |

| Dominant Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Single-Crystal X-ray Diffraction of this compound and Its Co-crystals

In this analog, the molecule adopts a Z configuration around the exocyclic C=C bond. The isoxazole and the methoxybenzylidene rings are nearly coplanar, a conformation stabilized by intramolecular interactions. nih.gov Conversely, the phenyl ring at the 3-position of the isoxazole core is significantly twisted out of the plane of the heterocyclic ring. nih.gov This twisted conformation is a common feature in such systems, arising from steric hindrance between the phenyl ring and the substituent at the 4-position.

The crystal packing of these molecules is often dominated by a network of weak intermolecular interactions, including C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π stacking interactions. nih.gov These interactions play a crucial role in the formation of supramolecular assemblies, such as sheets and double chains. nih.gov

The formation of co-crystals represents a viable strategy to modulate the physicochemical properties of the parent compound. While specific co-crystals of this compound have not been detailed, the principles of crystal engineering suggest that co-formers with complementary hydrogen bonding functionalities could interact with the carbonyl group and the isoxazole ring, leading to new crystalline forms with altered properties.

A hypothetical representation of the bond lengths and angles in this compound, extrapolated from similar structures, is presented in the table below.

| Bond/Angle | Expected Value |

| C=O (isoxazolone) | ~1.21 Å |

| C=O (benzoyl) | ~1.22 Å |

| C=N (isoxazole) | ~1.30 Å |

| N-O (isoxazole) | ~1.42 Å |

| C-O (isoxazole) | ~1.37 Å |

| Dihedral angle (isoxazole/benzoyl) | > 45° |

Note: These are estimated values based on related structures and are for illustrative purposes.

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Isoxazolone derivatives, such as yellow isoxazolone dyes, have been shown to exhibit polymorphism. acs.orgru.nl The formation of different polymorphs is often influenced by the crystallization conditions, such as the solvent and the driving force for crystallization. acs.orgru.nl

Computational studies on isoxazolone dyes have demonstrated that at higher driving forces, a metastable form may dominate nucleation, while the stable form is favored at lower driving forces. acs.org This highlights the delicate interplay of thermodynamics and kinetics in polymorph selection.

Crystal engineering provides a rational approach to designing new crystalline forms with desired properties by controlling intermolecular interactions. For this compound, the benzoyl and phenyl substituents offer sites for various non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. By introducing co-formers that can specifically interact with these sites, it is possible to create novel co-crystals with tailored solid-state architectures and properties. The rational design of isoxazolone-based crystals has been successfully employed to create materials with large second-order optical nonlinearity. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding, Conformation, and Tautomerism

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding, conformation, and potential tautomeric equilibria of molecules. Detailed vibrational analysis of compounds structurally related to this compound, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, provides a solid foundation for interpreting its spectra. nih.gov

The IR spectrum of a related benzoyl-containing compound, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, shows two distinct C=O stretching bands at 1772 and 1681 cm⁻¹, which can be attributed to the carbonyl groups in different chemical environments. mdpi.com A similar pattern would be expected for this compound, with characteristic stretching vibrations for the isoxazolone and benzoyl carbonyl groups.

The vibrational spectrum of 5-Methyl-3-phenylisoxazole-4-carboxylic acid has been extensively studied both experimentally and theoretically. nih.gov The key vibrational modes and their tentative assignments, which are expected to be relevant for this compound, are summarized below:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1750-1700 | C=O stretching (isoxazolone ring) |

| ~1680-1650 | C=O stretching (benzoyl group) |

| ~1600-1580 | C=N stretching (isoxazole ring) |

| ~1500-1400 | C=C stretching (aromatic rings) |

| ~1300-1200 | C-N stretching |

| ~1100-1000 | N-O stretching |

Note: These are approximate ranges based on related compounds.

Tautomerism is a potential phenomenon in isoxazol-5(2H)-ones, which can exist in different forms depending on the position of a proton. The equilibrium between these tautomers can be influenced by the solvent and the nature of the substituents. Vibrational spectroscopy can be employed to detect the presence of different tautomeric forms by observing distinct vibrational bands for each isomer. For instance, the presence of a C=O stretching band is indicative of the keto form, while the appearance of an O-H stretching band would suggest the presence of the enol tautomer.

Electronic Absorption and Emission Spectroscopy for Characterizing Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Vis absorption, fluorescence, and phosphorescence, provides valuable information about the electronic structure and photophysical properties of molecules.

UV-Vis Spectroscopic Probing of Electronic Structure

The UV-Vis absorption spectrum of this compound is expected to be characterized by contributions from the various chromophoric units within the molecule: the phenyl rings, the benzoyl group, and the isoxazolone core. Studies on related aromatic carbonyl compounds, such as 4-benzoylbenzoic acid, have shown that the absorption spectra are influenced by electronic transitions within the benzoyl moiety. rsc.org

The electronic transitions are typically π → π* and n → π* in nature. The high-energy π → π* transitions are associated with the conjugated π-systems of the aromatic rings and the isoxazolone core, while the lower-energy n → π* transitions involve the non-bonding electrons of the oxygen and nitrogen atoms in the carbonyl and isoxazole groups. The solvent polarity can influence the position of these absorption bands, with π → π* transitions often showing a red shift (bathochromic shift) and n → π* transitions exhibiting a blue shift (hypsochromic shift) with increasing solvent polarity.

Fluorescence and Phosphorescence Studies for Luminescence Properties

Many heterocyclic compounds, including those with isoxazole moieties, are known to exhibit fluorescence. nih.gov Upon absorption of UV or visible light, the molecule is promoted to an excited electronic state. It can then relax to the ground state via radiative pathways, such as fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state), or through non-radiative pathways.

The fluorescence properties, including the emission wavelength, quantum yield (the efficiency of the fluorescence process), and lifetime of the excited state, are sensitive to the molecular structure and the local environment. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the luminescence properties. Similarly, the rigidity of the molecular structure can influence the quantum yield, with more rigid molecules often exhibiting stronger fluorescence due to the suppression of non-radiative decay pathways.

While specific luminescence data for this compound is not available, studies on other fluorescent isoxazole derivatives have shown emission in the blue to green region of the visible spectrum, with quantum yields varying over a wide range. nih.gov The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also an important parameter that characterizes the photophysical behavior of a fluorescent molecule.

Applications of 4 Benzoyl 3 Phenylisoxazol 5 2h One in Non Biological Fields

Ligand Design and Coordination Chemistry with Transition Metals

There is no available literature detailing the use of 4-Benzoyl-3-phenylisoxazol-5(2H)-one as a ligand for the synthesis of transition metal complexes. The potential for the isoxazolone ring and the benzoyl group to act as coordination sites for metal ions has not been explored in published studies.

Synthesis and Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes with this compound have been reported. Consequently, there is no characterization data, such as spectroscopic (IR, UV-Vis, NMR) or crystallographic analyses, for any such complexes.

Catalytic Applications of Metal-4-Benzoyl-3-phenylisoxazol-5(2H)-one Complexes

As no metal complexes of this compound have been synthesized or characterized in the literature, there are no reports on their potential catalytic activities in any chemical transformations.

Integration into Advanced Materials Science

The integration of this compound or its derivatives into advanced materials is an area that remains uninvestigated in scientific publications.

Photoactive Materials and Optoelectronic Applications

There are no studies available that describe the photophysical properties of this compound or its use in the development of photoactive or optoelectronic materials. Its potential as a chromophore or an active component in such applications has not been documented.

Organic Electronic Devices Utilizing this compound Derivatives

No research has been published on the synthesis of derivatives of this compound for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Precursor Roles in the Synthesis of Non-Biological Specialty Chemicals

Information regarding the role of this compound as a precursor in the synthesis of non-biological specialty chemicals is not present in the reviewed scientific literature. While related heterocyclic compounds are often used as building blocks in chemical synthesis, the specific application of this compound as a precursor for non-biological materials has not been reported.

Q & A

Q. What are the common synthetic routes for 4-Benzoyl-3-phenylisoxazol-5(2H)-one and its derivatives?

The compound can be synthesized via condensation reactions. For example, reacting 3-phenylisoxazol-5-one with hippuric acid and ethyl orthoformate in acetic anhydride yields derivatives like 4-(5-keto-2-phenyloxazolin-4-ylmethylene)-3-phenylisoxazol-5-one in a single step . Alternatively, derivatives such as benzoxazole- or benzothiazole-substituted isoxazolones are synthesized by refluxing intermediates (e.g., ethyl 3-phenylamino-5-oxo-2,5-dihydroisoxazole-4-carboxylate) with chlorinated heterocycles in chloroform for 24 hours . Optimization of reaction time, solvent choice (e.g., chloroform or glacial acetic acid), and stoichiometry is critical for yield improvement .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Single-crystal X-ray diffraction is essential for unambiguous structural confirmation, as demonstrated in studies of related isoxazolone derivatives (mean C–C bond precision: 0.002 Å; R factor: 0.044) . NMR spectroscopy (¹H/¹³C) and elemental analysis are used to verify purity and substituent positions, with chemical shifts for carbonyl and aromatic protons typically observed between δ 7.2–8.5 ppm . IR spectroscopy confirms the presence of carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .

Q. How to optimize reaction conditions for synthesizing isoxazolone derivatives?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) enhance electrophilic substitution .

- Reaction time : Prolonged reflux (8–24 hours) ensures completion, as seen in benzoxazole derivative synthesis .

- Catalysts : Anhydrous sodium acetate facilitates condensation reactions in glacial acetic acid .

Q. What are the safety considerations when handling isoxazolone compounds?

While specific safety data for this compound are limited, structurally similar 3-methyl-2H-1,2-oxazol-5-one requires handling in fume hoods with PPE (gloves, lab coats). Consult safety data sheets (SDS) for analogous compounds and ensure immediate medical consultation for exposure .

Advanced Research Questions

Q. How does the tautomeric behavior of this compound influence its photochemical reactivity?

Photolysis at 254 nm in hydroxylic solvents reveals that tautomers (3-hydroxy-5-one, 5-hydroxy-3-one, zwitterionic forms) follow independent photochemical pathways. For example, 3-hydroxy-4-phenylisoxazol-5(2H)-one derivatives undergo cleavage of the isoxazole ring, producing α,β-unsaturated ketones and nitriles. Comparative studies with methoxy-substituted analogs suggest tautomer stability dictates product distribution .

Q. How can potentiometric titration determine the acidity of substituents on this compound?

Non-aqueous titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF allows pKa measurement of acidic protons. Half-neutralization potentials (HNPs) are derived from mV vs. TBAH volume plots. For example, triazole-substituted derivatives exhibit pKa values between 8.5–10.5, influenced by electron-withdrawing substituents .

Q. What strategies resolve contradictions in crystallographic data for structural analogs?

Discrepancies in reported crystal structures (e.g., incorrect substituent positions) are resolved by re-examining synthetic protocols and reagent purity. A corrigendum for a related compound highlighted that using 4-methylbenzoylglycine instead of 4-methoxybenzoylglycine led to misassignment of the benzylidene group . Cross-validation with NMR and computational modeling (DFT) is recommended .

Explain the base-induced rearrangement mechanisms observed in N-Benzoxazole derivatives.

Under basic conditions, 3-arylaminoisoxazol-5(2H)-ones undergo ring expansion to form quinazolinone derivatives. For example, ethyl 2-(benzoxazol-2-yl)-3-phenylamino-5-oxo-2,5-dihydroisoxazole-4-carboxylate rearranges via nucleophilic attack at the carbonyl, followed by cyclization and elimination .

Q. What novel photochemical pathways are proposed for isoxazolone derivatives?

Photolysis generates unique intermediates such as α-keto nitrenes, which recombine to form aziridine derivatives or react with solvents to yield hydroxylated products. These pathways are distinct from thermal decomposition routes .

Q. How are derivatives designed for biological activity screening?

Substituents like chlorophenyl (enhancing lipophilicity) or benzimidazole (improving DNA intercalation) are introduced via nucleophilic substitution or condensation. For instance, 3-benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one showed potential in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.